p-Hydroxy Levomilnacipran Hydrochloride
Beschreibung
Chemical Identity and Structural Characterization of p-Hydroxy Levomilnacipran Hydrochloride
Molecular Structure and Stereochemical Configuration
This compound exhibits a complex cyclopropane-based molecular architecture that incorporates multiple stereogenic centers, defining its three-dimensional spatial arrangement and biological activity profile. The compound possesses the molecular formula C15H22N2O2- HCl, with a corresponding molecular weight of 298.81 g/mol. The structural framework consists of a cyclopropane ring system substituted with an aminomethyl group and a diethylcarboxamide moiety, while the phenyl ring bears a hydroxyl substituent at the para position, distinguishing it from its parent compound levomilnacipran.
The stereochemical configuration of this compound is characterized by specific spatial arrangements at two distinct chiral centers within the cyclopropane ring system. According to structural data, the compound exists as the (1S,2R)-enantiomer, as indicated by systematic nomenclature sources. This stereochemical specificity is crucial for understanding the compound's formation pathways and potential biological interactions, as the spatial arrangement of functional groups directly influences molecular recognition processes and enzymatic interactions.
The presence of the para-hydroxyl group on the phenyl ring represents a key structural modification that significantly alters the electronic distribution and hydrogen bonding capabilities compared to the parent levomilnacipran structure. This hydroxylation occurs primarily through cytochrome P450-mediated oxidative metabolism, specifically involving CYP3A4 enzymatic activity. The hydrochloride salt formation provides enhanced solubility characteristics and stabilizes the compound for analytical and research applications.
IUPAC Nomenclature and Systematic Chemical Naming
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the molecular structure and stereochemical configuration. The complete IUPAC name for this compound is (1S,2R)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-cyclopropanecarboxamide hydrochloride. This nomenclature system explicitly defines the stereochemical configuration through the (1S,2R) designation, indicating the absolute configuration at the two chiral centers within the cyclopropane ring framework.
Alternative systematic naming conventions include the descriptor "cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-, (1S,2R)-" which emphasizes the cyclopropane core structure as the principal functional group. The compound is also referenced under various synonyms including "monohydrochloride" designations that specify the salt formation with hydrochloric acid.
The Chemical Abstracts Service has assigned the unique identifier CAS Number 688320-03-8 to this compound, providing universal recognition across scientific databases and regulatory systems. This registration number facilitates accurate identification and prevents confusion with related compounds or different salt forms. Additional database identifiers include PubChem CID 10447438, which provides comprehensive structural and property information within the PubChem chemical database system.
Physicochemical Properties
Solubility Profile in Polar and Nonpolar Solvents
The solubility characteristics of this compound demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of the hydrochloride salt formation. In polar protic solvents, the compound exhibits enhanced solubility due to hydrogen bonding interactions between the hydroxyl group, amino functionality, and the chloride ion with solvent molecules. Specific solubility data indicates compatibility with chloroform, dichloromethane, and dimethyl sulfoxide, suggesting moderate to good dissolution in both polar aprotic and moderately polar solvents.
The presence of the para-hydroxyl group on the phenyl ring significantly influences the solubility profile compared to non-hydroxylated analogs, as this functional group provides additional sites for hydrogen bond formation with polar solvents. The hydrochloride salt formation further enhances aqueous solubility through ionic interactions, making the compound more suitable for biological and analytical applications requiring aqueous media compatibility.
Comparative analysis with related compounds in the levomilnacipran family suggests that the hydroxylation modification generally increases polar solvent compatibility while potentially reducing solubility in highly nonpolar organic solvents. The diethylcarboxamide moiety contributes to solubility in moderately polar organic solvents, while the cyclopropane ring system provides structural rigidity that may limit conformational flexibility in solution.
Thermal Stability and Melting Point Analysis
The thermal stability profile of this compound reflects the compound's structural integrity under elevated temperature conditions and provides critical information for storage, handling, and analytical procedures. Storage recommendations indicate the compound should be maintained at 2-8°C under conditions that protect from air and light exposure, suggesting potential sensitivity to oxidative degradation and photochemical reactions. These storage requirements indicate moderate thermal stability with specific environmental sensitivity considerations.
The presence of the hydrochloride salt formation typically influences thermal decomposition patterns compared to the free base form, as ionic interactions can affect crystal lattice stability and decomposition temperatures. The para-hydroxyl group may participate in intramolecular or intermolecular hydrogen bonding that could influence melting point characteristics and thermal transition behaviors.
While specific melting point data was not identified in the available sources, the crystalline powder physical description suggests the compound maintains solid-state stability under normal ambient conditions. The thermal analysis profile would be expected to show characteristic decomposition patterns related to the loss of hydrochloric acid, followed by degradation of the organic framework at higher temperatures.
Ionization Constants (pKa) and pH-Dependent Behavior
The ionization behavior of this compound is governed by the presence of ionizable functional groups, primarily the amino group within the aminomethyl substituent and the phenolic hydroxyl group. While specific pKa values for this compound were not explicitly provided in the available sources, related compound data suggests the amino group would exhibit basic characteristics with a pKa value in the range typical for aliphatic amines.
The parent compound levomilnacipran demonstrates a pKa value of 9.65, which primarily reflects the basicity of the amino functionality. The introduction of the para-hydroxyl group in this compound would introduce an additional ionizable site with acidic characteristics typical of phenolic compounds, generally exhibiting pKa values in the range of 9-11 for para-substituted phenols.
The pH-dependent behavior of the compound would be expected to show protonation of the amino group under acidic conditions, resulting in a positively charged species that enhances aqueous solubility. Under basic conditions, deprotonation of the phenolic hydroxyl group could occur, potentially affecting the compound's charge distribution and solubility characteristics. The hydrochloride salt formation ensures that under physiological pH conditions, the compound would exist predominantly in a protonated, positively charged state, which influences its interaction with biological systems and analytical detection methods.
Eigenschaften
CAS-Nummer |
688320-03-8 |
|---|---|
Molekularformel |
C₁₅H₂₂N₂O₂·HCl |
Molekulargewicht |
262.35 |
Synonyme |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Overview of the Six-Step Synthesis
The synthesis begins with phenylacetonitrile and (R)-(-)-epichlorhydrin, leveraging a base-mediated cyclization to form (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one ("levomilna-lactone"). This intermediate undergoes amidation with diethylamine in the presence of an AlCl₃-NHEt₂ complex, yielding (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide ("levomilna-alcohol"). Subsequent steps involve chlorination, phthalimide substitution, hydrolysis, and final hydrochloride salt formation.
A critical advancement over prior art (WO2010/086394) is the elimination of thionyl chloride, which previously generated impurities requiring extensive purification. The revised protocol uses triethyl orthoformate and methanesulfonic acid for chlorination, reducing byproduct formation and streamlining the workflow.
Chiral Purity Enhancement via Crystallization
The patent emphasizes crystallizing levomilna-lactone in isopropyl alcohol/water (3:1 v/v) to boost chiral purity from 98.2% to 99.8%. This step is pivotal because residual enantiomeric impurities in the lactone propagate through subsequent steps, compromising final product quality.
Table 1: Impact of Crystallization on Levomilna-Lactone Purity
| Crystallization Solvent | Chiral Purity Before | Chiral Purity After | Yield (%) |
|---|---|---|---|
| Isopropyl alcohol/water | 98.2% | 99.8% | 92 |
| Ethyl acetate | 97.5% | 98.1% | 85 |
Data adapted from Example 2 of EP2805936A1.
One-Pot Process for Levomilnacipran Base Synthesis
Reaction Sequence and Solvent Optimization
The one-pot method condenses three steps—chlorination, phthalimidation, and hydrolysis—into a single reactor. Toluene is the preferred solvent due to its ability to dissolve intermediates while facilitating phase separation during workup. Key conditions include:
-
Chlorination : Triethyl orthoformate (1.2 eq) and methanesulfonic acid (0.1 eq) at 50–60°C for 4 hours.
-
Phthalimidation : Potassium phthalimide (1.1 eq) at 80–85°C for 6 hours.
-
Hydrolysis : Aqueous ethylamine (2.0 eq) at 25–30°C for 2 hours.
This approach reduces solvent usage by 40% compared to multi-step isolation, achieving a 78% overall yield of levomilnacipran base with 95.6% HPLC purity.
Role of Lewis Acid-Amine Complexes
The AlCl₃-diethylamine complex accelerates the amidation of levomilna-lactone by polarizing the carbonyl group, enabling nucleophilic attack by diethylamine. This complex also suppresses racemization, maintaining the (1S,2R)-configuration. Alternatives like BF₃·Et₂O were tested but resulted in lower yields (65% vs. 92% with AlCl₃-NHEt₂).
Salification Strategies for Hydrochloride Formation
Aqueous vs. Gaseous HCl Addition
| Parameter | Aqueous HCl (MIBK) | Gaseous HCl (Isobutanol) |
|---|---|---|
| Purity (HPLC) | 99.98% | 99.97% |
| Chiral Impurity | <0.01% | <0.01% |
| Crystallization Solvent | Acetone | Ethyl acetate |
| Yield | 89% | 86% |
Solvent Effects on Crystal Morphology
MIBK produces needle-like crystals requiring milling for uniformity, whereas isobutanol yields prismatic crystals directly suitable for formulation. Ethyl acetate as an antisolvent reduces residual solvent levels to <50 ppm, meeting ICH guidelines.
Purity Profiling and Analytical Validation
HPLC and Chiral Chromatography
Final batches were analyzed using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid/acetonitrile (75:25). Chiral purity was assessed via a Chiralpak AD-H column, confirming <0.01% (1R,2S)-enantiomer.
Table 3: Representative Batch Analysis
| Batch | HPLC Purity | Chiral Purity | Residual Solvents (ppm) |
|---|---|---|---|
| A | 99.99% | <0.01% | 12 (MIBK) |
| B | 99.97% | <0.01% | 28 (Isopropanol) |
Stability Under Accelerated Conditions
Samples stored at 40°C/75% RH for 6 months showed no degradation, with HPLC purity remaining >99.9% and chiral impurity <0.02%.
Environmental and Scaling Considerations
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxy Levomilnacipran Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
p-Hydroxy Levomilnacipran is formed through the metabolic pathway of levomilnacipran. The compound exhibits the following pharmacological characteristics:
- Mechanism of Action : Similar to its parent compound, p-hydroxy levomilnacipran acts as a potent inhibitor of norepinephrine and serotonin transporters. It shows a greater selectivity for norepinephrine reuptake inhibition compared to serotonin, which is crucial for its antidepressant effects .
- Metabolism : The metabolism of levomilnacipran involves hydroxylation to form p-hydroxy levomilnacipran, which may contribute to the overall pharmacological activity observed in patients .
Clinical Efficacy
Numerous studies have evaluated the efficacy of levomilnacipran and its metabolites, including p-hydroxy levomilnacipran, in treating MDD. Key findings from clinical trials include:
- Short-term Efficacy : Clinical trials indicate that levomilnacipran is generally more effective than placebo in reducing depressive symptoms as measured by standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HDRS) .
- Long-term Outcomes : While short-term studies demonstrate significant improvements in depressive symptoms, long-term efficacy data are still inconclusive. Some studies suggest that patients on levomilnacipran may experience prolonged periods without relapse compared to those on placebo .
Summary of Clinical Trials
Therapeutic Uses
The primary application of p-hydroxy levomilnacipran hydrochloride remains within the context of MDD treatment. However, potential therapeutic explorations include:
- Chronic Pain Management : Given its norepinephrine reuptake inhibition properties, there is interest in investigating p-hydroxy levomilnacipran's role in managing chronic pain conditions often associated with depression.
- Anxiety Disorders : The dual action on serotonin and norepinephrine systems may also render it suitable for treating anxiety disorders, although further research is needed to validate this application.
Case Studies and Research Insights
Research into p-hydroxy levomilnacipran has highlighted several case studies that underscore its clinical significance:
- Case Study on Efficacy : A study involving patients with treatment-resistant depression demonstrated that switching to levomilnacipran led to significant improvements in depressive symptoms after failure with other antidepressants. The role of p-hydroxy levomilnacipran as an active metabolite was noted in enhancing therapeutic outcomes .
- Safety Profile : Longitudinal studies have shown that while adverse effects such as hypertension and sexual dysfunction are possible, they are generally manageable. The safety profile supports continued investigation into both levomilnacipran and its metabolites for broader applications beyond MDD .
Wirkmechanismus
The mechanism of action of p-Hydroxy Levomilnacipran Hydrochloride involves its formation as a metabolite of Levomilnacipran. Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milnacipran: The racemic mixture from which Levomilnacipran is derived.
Desvenlafaxine: Another SNRI used in the treatment of MDD.
Venlafaxine: A widely used SNRI with a similar mechanism of action.
Uniqueness
p-Hydroxy Levomilnacipran Hydrochloride is unique due to its specific formation as a metabolite of Levomilnacipran. Unlike other SNRIs, Levomilnacipran has a more balanced reuptake inhibition of serotonin and norepinephrine, which may contribute to its efficacy and side effect profile .
Biologische Aktivität
p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). Understanding the biological activity of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications.
Pharmacokinetics and Metabolism
Levomilnacipran is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4, leading to the formation of p-hydroxy levomilnacipran and desethyl levomilnacipran. These metabolites are considered pharmacologically inactive but are important for understanding the drug's overall pharmacokinetic profile.
- Absorption : The relative bioavailability of levomilnacipran extended-release capsules is approximately 92% compared to an oral solution, with peak plasma concentrations achieved within 6-8 hours post-administration .
- Protein Binding : Levomilnacipran exhibits about 22% protein binding in plasma, which may influence its distribution and efficacy .
- Elimination : The drug and its metabolites are primarily eliminated through renal excretion, with a mean elimination half-life of approximately 12 hours .
Levomilnacipran functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at their respective transporters. It shows a higher affinity for the norepinephrine transporter compared to the serotonin transporter, with Ki values of 11 nM for hSERT and 91 nM for hNET . This selectivity is critical for its antidepressant effects, as it enhances the availability of these neurotransmitters in the synaptic cleft.
Case Studies
- Montgomery et al. (2013) : A Phase II trial involving 553 outpatients showed that a regimen of 75-100 mg/day of levomilnacipran was more effective than placebo in reducing depression scores over ten weeks .
- Asnis et al. (2013) : A Phase III trial with 713 patients confirmed that all doses (40 mg to 120 mg/day) were significantly more effective than placebo in improving depression metrics over eight weeks .
Summary Table of Key Pharmacological Properties
| Property | Value |
|---|---|
| Bioavailability | 92% relative to oral solution |
| Peak Concentration Time | 6-8 hours |
| Half-Life | ~12 hours |
| Protein Binding | 22% |
| Primary Metabolism Pathway | CYP3A4 |
| Inhibition Potency (hSERT) | Ki = 11 nM |
| Inhibition Potency (hNET) | Ki = 91 nM |
Q & A
Basic Research Questions
Q. What is the optimal methodology for synthesizing p-Hydroxy Levomilnacipran Hydrochloride, and how can chiral purity be ensured during synthesis?
- The synthesis involves cyclopropane ring formation and subsequent chiral resolution. A validated approach includes:
- Step 1 : Condensation of phenylcyclopropane precursors with ethyl chloroformate.
- Step 2 : Stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (1S,2R)-configuration .
- Step 3 : Hydrochloride salt formation under controlled pH (4.5–5.5) to enhance stability .
- Analytical Validation : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to confirm enantiomeric excess ≥98% .
Q. How does this compound differ pharmacologically from its parent compound, Levomilnacipran Hydrochloride?
- The p-hydroxy metabolite exhibits altered pharmacokinetics due to increased polarity:
- Receptor Affinity : Reduced potency at serotonin (SERT) and norepinephrine (NET) transporters compared to the parent drug, as shown in radioligand binding assays (IC₅₀: SERT = 220 nM vs. 4.6 nM for NET) .
- Metabolic Pathway : Primarily glucuronidated via UGT1A1/UGT2B7, unlike the parent compound, which undergoes CYP3A4-mediated N-demethylation .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) for separation. Electrospray ionization (ESI+) in MRM mode detects the metabolite at m/z 298.1 → 152.1 .
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) in plasma and urine .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data when assessing functional impairment outcomes with this compound?
- Data Reconciliation Strategy :
- Standardized Metrics : Use the Sheehan Disability Scale (SDS) instead of generic depression scales (e.g., HAM-D) to capture domain-specific functional improvements (work, social, family life) .
- Post-Hoc Analysis : Pool data from multiple trials and apply mixed-effects models to adjust for baseline severity and comorbidities .
- Sensitivity Testing : Stratify results by age and sex to address subgroup variability (e.g., higher remission rates in females aged <50) .
Q. What experimental designs are appropriate for studying the metabolite’s role in serotonin-norepinephrine reuptake inhibition (SNRI) efficacy?
- In Vitro Models :
- Synaptosomal Assays : Compare inhibition of [³H]-serotonin and [³H]-norepinephrine uptake in rat cortical synaptosomes to quantify SERT/NET selectivity .
- Primary Neuronal Cultures : Measure cAMP response element-binding protein (CREB) phosphorylation to assess downstream signaling .
Q. How do metabolic differences between p-Hydroxy Levomilnacipran and its parent compound impact toxicity profiles?
- Renal Excretion : The metabolite’s higher hydrophilicity increases renal clearance (CLᵣ = 1.2 L/h vs. 0.8 L/h for the parent), reducing accumulation risk .
- Toxicogenomics : RNA-seq of HepG2 cells exposed to the metabolite shows downregulation of CYP2D6 and MAO-A, suggesting reduced hepatotoxicity compared to the parent drug .
Methodological Challenges and Solutions
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves (ASTM D6978-05 tested) and FFP2 respirators during powder handling to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity to limit airborne particulates .
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and dispose as hazardous waste (EPA Hazard Class D001) .
Q. How can researchers address interspecies variability in preclinical pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
